1-O-Hexadecyl-sn-glycerol

概要

説明

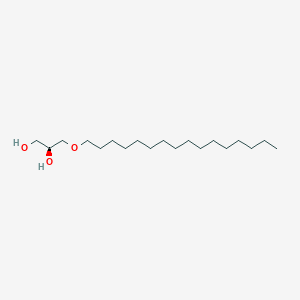

1-O-Hexadecyl-sn-glycerol, also known as chimyl alcohol, is a bioactive alkyl glyceryl ether. It is a 1-n-hexadecyl analogue of an optically active alkylglycerol compound. This compound is known for its various biological activities and is used in multiple scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions: 1-O-Hexadecyl-sn-glycerol can be synthesized through the esterification of this compound with palmitic acid in the presence of N,N-dicyclohexylcarbodiimide, followed by alcoholysis catalyzed by an immobilized 1,3-specific lipase . Another method involves recrystallization from hexane .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes that ensure high purity and yield. The compound is often produced in crystalline form and stored at low temperatures to maintain its stability .

化学反応の分析

Types of Reactions: 1-O-Hexadecyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of reactive oxygen species.

Reduction: Reduction reactions can modify the functional groups attached to the glycerol backbone.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions

Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .

科学的研究の応用

Chemical Properties and Mechanism of Action

1-O-Hexadecyl-sn-glycerol has the chemical formula C19H40O3 and a molecular weight of 316.53 g/mol. The ether bond between the hexadecyl chain and the glycerol molecule influences its interactions with cellular membranes and biochemical pathways.

- Mechanism of Action : The compound reduces UVB-induced cell death and the production of reactive oxygen species (ROS) in normal human epidermal keratinocytes. It also inhibits Protein Kinase C (PKC), which is crucial in signal transduction pathways .

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry

- Surfactant and Emulsifier : Utilized in various chemical formulations for its surfactant properties, enhancing the stability of emulsions.

Biology

- Cellular Protection : Demonstrated protective effects against UV-induced damage in skin cells, making it a candidate for dermatological applications .

- Lipid Metabolism : Acts as a precursor in the biosynthesis of plasmalogens, which are essential components of cellular membranes .

Medicine

- Cardioprotection : In animal models, it has shown potential in improving coronary flow and reducing malondialdehyde formation during ischemia/reperfusion injury, indicating its role in cardiac health .

- Oncology : Its inhibition of PKC suggests potential applications in cancer therapy by modulating signaling pathways involved in tumor growth.

Industry

- Cosmetics : Employed in cosmetic formulations for its emulsifying properties and potential skin benefits.

Case Studies and Research Findings

Several studies highlight the applications and effects of this compound:

Future Perspectives

Research into this compound suggests promising avenues for therapeutic applications:

- Dermatology : Its protective effects against UV damage may lead to new skincare products aimed at preventing photoaging.

- Oncology : Further exploration as a PKC inhibitor could position it as a candidate for cancer therapies.

- Cardiology : Continued investigation into its cardioprotective effects may reveal new treatments for ischemic heart diseases.

作用機序

1-O-Hexadecyl-sn-glycerol exerts its effects through various molecular targets and pathways:

Lysosomal Membrane Permeabilization: Leads to lysosomal membrane permeabilization, resulting in the leakage of hydrolases into the cytosol, which are directly involved in cell death.

Signaling Pathways: Impacts retrograde vesicular transport from the Golgi to the endoplasmic reticulum, potentially reducing intracellular trafficking of endocytosed microbial toxins.

類似化合物との比較

1-O-Palmityl-rac-glycerol: Another alkyl glyceryl ether with similar biological activities.

1-Octadecyl-sn-glycerol: A longer-chain analogue with comparable properties.

Uniqueness: 1-O-Hexadecyl-sn-glycerol is unique due to its specific molecular structure, which allows it to interact with various biological targets and pathways. Its ability to reduce UVB-induced cell death and its role in increasing coronary flow and reducing malondialdehyde formation make it particularly valuable in medical research .

生物活性

1-O-Hexadecyl-sn-glycerol, also known as hexadecylglycerol (HG), is a bioactive compound belonging to the class of alkyl glycerol ethers. Its chemical structure features a long hexadecyl chain (16 carbon atoms) attached to a glycerol backbone, which imparts unique properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C19H40O3

- Molecular Weight : 316.53 g/mol

- Structure : The compound is characterized by an ether bond between the hexadecyl chain and the glycerol molecule, which influences its interaction with cellular membranes.

Biological Activities

This compound has been implicated in various biological processes, including:

- Cellular Signaling : Research indicates that HG may play a role in cellular signaling pathways, particularly in the context of membrane dynamics and integrity .

- Protective Effects Against UV Damage : Studies suggest that HG exhibits protective effects against UVB-induced damage in human skin cells, potentially through mechanisms involving cellular signaling pathways.

- Lipid Metabolism : HG has been shown to influence lipid metabolism significantly. In vitro studies demonstrated that treatment with HG altered the lipidome of HEp-2 cells, leading to increased levels of ether-linked glycerophospholipids while decreasing glycosphingolipids .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Lipidomic Changes : HG treatment has been associated with substantial changes in lipid composition within treated cells. For instance, it increased ceramide and phosphatidylinositol levels while decreasing glycosphingolipids, suggesting a complex interplay between different lipid classes .

- Interaction with Protein Kinase C (PKC) : As a PKC inhibitor, HG may modulate various signaling pathways involved in cell growth and differentiation. This property is particularly relevant in cancer research where PKC plays a crucial role in tumor progression .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related alkyl glycerols:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| This compound | Alkyl glycerol monoether | Reduces UVB-induced cell death |

| 1-O-Palmityl-2-O-methyl-sn-glycerol | Alkyl glycerol ether | Methyl group at position 2; different biological activity |

| 1-O-Hexadecyl-2-acetyl-sn-glycerol | Alkyl glycerol derivative | Stimulates differentiation in leukemia cells |

| 1-O-Octadecyl-sn-glycerol | Longer alkyl chain | Different hydrophobic properties affecting solubility |

Study on Skin Fibroblasts

A significant study investigated the effects of HG on primary skin fibroblast cell lines from both healthy subjects and patients with specific genetic conditions. The fibroblasts were treated with 10 µM HG for 24 to 48 hours. Results indicated that HG treatment led to notable alterations in cell proliferation and lipid composition, suggesting potential therapeutic applications in skin repair and regeneration .

Cardiovascular Research

In cardiovascular studies, HG was evaluated for its protective roles during ischemia-reperfusion injury. It was found to enhance myocardial salvage through mechanisms that may involve peroxisomal function modulation, indicating its potential as a cardioprotective agent .

Future Perspectives

The ongoing research into this compound suggests promising avenues for therapeutic applications across various fields:

- Dermatology : Given its protective effects against UV damage, HG could be developed into skincare products aimed at preventing photoaging.

- Oncology : Its role as a PKC inhibitor positions it as a candidate for further exploration in cancer therapy.

- Cardiology : The cardioprotective effects observed warrant further investigation into its potential use in treating ischemic heart diseases.

特性

IUPAC Name |

(2S)-3-hexadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWQBDFWEXAXPB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018752 | |

| Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Chimyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-03-6 | |

| Record name | Chimyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chimyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(hexadecyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHIMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ10V6YY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological sources are rich in 1-O-hexadecyl glycerol?

A1: [] 1-O-Hexadecyl glycerol is found as a principal 1-O-alkylglycerol (AKG) in the liver lipids of the skate Bathyraja parmifera and the hepatopancreas lipids of the crab Paralithodes camtschaticus.

Q2: How does the cellular content of ether lipids, including 1-O-hexadecyl glycerol, correlate with the sensitivity of leukemia cells to the anti-cancer ether lipid analogue ET-18-OCH3?

A2: [] Studies using human leukemia cell lines HL-60 and K562 demonstrated that HL-60 cells, which are more sensitive to the cytotoxic effects of the ether lipid analogue 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), possess nearly twice the ether lipid content compared to the more resistant K562 cells. Interestingly, supplementing K562 cells with 1-O-hexadecyl glycerol increased both their ether lipid content and sensitivity to ET-18-OCH3. This suggests a possible link between cellular ether lipid content and susceptibility to ET-18-OCH3.

Q3: Can 1-O-hexadecyl glycerol be utilized in the synthesis of other important biomolecules?

A3: [] Yes, research has shown that 1-O-hexadecyl glycerol can be used as a precursor in the biosynthesis of plasmalogen, specifically plasmenylethanolamine (PlsEtn). In a study using a plasmalogen-deficient CHO-K1 cell line (NRel-4), which is defective in a key enzyme for PlsEtn biosynthesis, the addition of 1-O-hexadecyl glycerol to the culture medium was observed to fully restore PlsEtn biosynthesis.

Q4: Is there evidence to suggest that 1-O-hexadecyl glycerol might play a role in mitigating myocardial ischemia-reperfusion injury?

A4: [] A study using an isolated perfused rat heart model of ischemia-reperfusion injury demonstrated that pre-treatment with 1-O-hexadecyl glycerol improved post-ischemic myocardial performance. This was evidenced by a faster recovery of left ventricular developed pressure and coronary flow, as well as a reduced incidence of ventricular fibrillation. The study also showed that 1-O-hexadecyl glycerol treatment reduced cellular injury (lower creatine kinase release) and oxidative stress (decreased malonaldehyde formation). The researchers proposed that these protective effects might be linked to the restoration of peroxisomal catalase activity, potentially through the synthesis of ether lipids.

Q5: Can you describe a method for synthesizing 1-O-hexadecyl glycerol?

A5: [, ] 1-O-Hexadecyl glycerol can be synthesized stereoselectively from D-mannitol using two different strategies. The first approach involves the intermediate 1,2-O-isopropylidene-sn-glycerol, while the second utilizes 3,4-O-isopropylidene-D-mannitol. These synthetic routes provide a controlled way to obtain this important molecule.

Q6: Is 1-O-hexadecyl glycerol used in the synthesis of platelet-activating factor (PAF)?

A6: [, ] Yes, 1-O-hexadecyl glycerol can be utilized as a starting material in the synthesis of PAF. This involves a three-step process that includes regioselective monophosphitylation of 1-O-hexadecyl glycerol. This synthetic route highlights the versatility of 1-O-hexadecyl glycerol as a building block for complex lipids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。